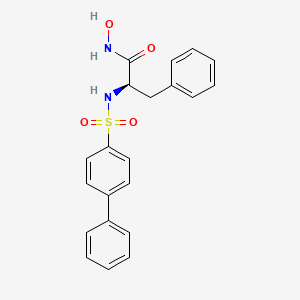

Mmp-2/mmp-9 inhibitor II

Beschreibung

Significance of Matrix Metalloproteinases in Biological Processes and Pathologies

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). chondrex.comencyclopedia.pub These enzymes are involved in a wide array of physiological processes, including embryonic development, morphogenesis, tissue repair, and wound healing. encyclopedia.puboup.comwikipedia.org However, their dysregulation is implicated in a multitude of pathological conditions. oup.comnih.gov

Overview of MMP Family Classification and Functions

The MMP family in humans consists of 23 members, which are classified based on their substrate specificity and structural similarities. oup.comabclonal.com The main classes include collagenases, gelatinases, stromelysins, and membrane-type MMPs (MT-MMPs). abclonal.comencyclopedia.pub Collectively, these enzymes can degrade all components of the extracellular matrix. wikipedia.org Beyond their primary role in ECM degradation, MMPs are also involved in cleaving cell surface receptors, releasing apoptotic ligands, and inactivating chemokines and cytokines, highlighting their broad influence on cell behavior. wikipedia.org The activity of MMPs is tightly regulated at multiple levels, including gene expression, compartmentalization, activation of their pro-enzyme forms (zymogens), and inhibition by endogenous inhibitors, most notably Tissue Inhibitors of Metalloproteinases (TIMPs). oup.comabclonal.com

Specific Roles of Gelatinases (Mmp-2 and Mmp-9) in Extracellular Matrix Remodeling

MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are key members of the gelatinase subgroup, distinguished by their ability to degrade type IV and V collagen, which are major components of basement membranes, as well as gelatin, elastin, and fibronectin. encyclopedia.pubmdpi.comfrontiersin.org This specific enzymatic activity makes them critical players in processes that require the breakdown of tissue barriers. In physiological settings, MMP-2 and MMP-9 are essential for tissue remodeling events such as wound healing and angiogenesis (the formation of new blood vessels). oup.comsinobiological.com For instance, MMP-9 has been shown to be crucial for the migration of epithelial cells during wound repair. scielo.br

Pathophysiological Involvement of Mmp-2 and Mmp-9

The overexpression or aberrant activity of MMP-2 and MMP-9 is a hallmark of numerous diseases. oup.comsinobiological.com Their ability to degrade the ECM facilitates cell migration and invasion, processes that are central to the pathologies of inflammation, cancer progression, and fibrosis. mdpi.comfrontiersin.orgsinobiological.com

Inflammation: During inflammation, inflammatory cells release MMPs to clear foreign agents and cellular debris. scielo.br However, excessive MMP activity can lead to the destruction of the surrounding tissue and amplify the inflammatory response. scielo.br MMP-2 and MMP-9 are involved in the extravasation of inflammatory cells into tissues, contributing to the pathology of conditions like arthritis, atherosclerosis, and inflammatory liver diseases. chondrex.commdpi.comimrpress.com

Cancer Progression: In the context of cancer, MMP-2 and MMP-9 are strongly associated with tumor invasion, metastasis, and angiogenesis. wikipedia.orgsinobiological.com By breaking down the basement membrane and surrounding ECM, these enzymes allow cancer cells to invade adjacent tissues and enter the bloodstream, leading to the formation of secondary tumors. sinobiological.com They also contribute to the release of pro-angiogenic factors that support tumor growth. sinobiological.com Elevated levels of MMP-2 and MMP-9 often correlate with advanced tumor stage and poor prognosis in various cancers, including hypopharyngeal, breast, pancreatic, and lung cancer. sinobiological.comnih.gov

Fibrosis: Fibrosis is characterized by the excessive deposition of ECM components, leading to organ dysfunction. While seemingly counterintuitive, MMPs also play a role in fibrotic diseases. chondrex.com The interplay between MMPs and their inhibitors is complex and can contribute to the pathological remodeling of tissue seen in conditions like liver fibrosis and keloids. frontiersin.orgimrpress.com For example, in non-alcoholic fatty liver disease (NAFLD), both MMP-2 and MMP-9 are involved in the inflammatory and fibrotic processes from the early stages. researchgate.net

Historical Context of Matrix Metalloproteinase Inhibitor (MMPI) Development

The clear involvement of MMPs in various diseases made them attractive therapeutic targets. nih.gov The development of matrix metalloproteinase inhibitors (MMPIs) began with significant promise, particularly in the field of oncology. aacrjournals.org

Evolution of MMPI Design Strategies

The development of MMPIs has progressed through several generations. nih.gov

First-generation inhibitors , developed in the late 1980s and early 1990s, were largely peptidomimetic compounds designed to mimic natural MMP substrates like collagen. aacrjournals.orgoup.com These inhibitors, such as batimastat, typically contained a hydroxamate group that strongly chelated the zinc ion in the MMP active site, leading to broad-spectrum inhibition of the enzyme family. oup.commdpi.com

Second-generation inhibitors , like marimastat, were developed to have better oral bioavailability. oup.com However, these also remained broad-spectrum inhibitors. aacrjournals.org The design of subsequent generations has focused on creating non-peptidic inhibitors and improving selectivity for specific MMPs to reduce side effects. oup.commdpi.com

Challenges in Developing Selective MMPIs

The development of MMPIs has been fraught with challenges, leading to the failure of many clinical trials in the late 1990s and early 2000s. aacrjournals.orgbohrium.com

Lack of Specificity: A primary reason for these failures was the lack of specificity of the early broad-spectrum inhibitors. aacrjournals.org The structural similarity of the active sites across the MMP family makes it difficult to design inhibitors that target only the disease-relevant MMPs. mdpi.com

Unforeseen Side Effects: The inhibition of a wide range of MMPs led to unexpected and severe side effects, most notably musculoskeletal pain and inflammation. This is because some MMPs have protective or beneficial roles, and their inhibition can disrupt normal tissue homeostasis. aacrjournals.org

Protective Roles of Some MMPs: It has become apparent that not all MMPs are "bad." Some have anti-tumorigenic or other beneficial functions. aacrjournals.org Broad-spectrum inhibitors, by blocking these protective MMPs, may have inadvertently worsened disease progression in some cases. bohrium.com

Timing of Intervention: MMPIs were often tested in patients with advanced-stage cancer, a point at which the disease may be too established for these agents to be effective. Their primary role may lie in preventing the early stages of invasion and metastasis. aacrjournals.orgbohrium.com

These challenges underscored the critical need for developing highly selective inhibitors that target specific MMPs, or a combination of MMPs like MMP-2 and MMP-9, which are known to be key drivers of specific pathologies. The focus of subsequent research shifted towards creating inhibitors with improved selectivity profiles to maximize therapeutic benefit while minimizing adverse effects.

Rationale for Dual Inhibition of Mmp-2 and Mmp-9

The targeted simultaneous inhibition of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) is a strategic approach rooted in the overlapping and often synergistic functions of these two enzymes in various pathological processes. These enzymes, known as gelatinases, are pivotal in the degradation of the extracellular matrix (ECM), a critical step in tissue remodeling, cell migration, and angiogenesis. nih.govaai.orgnih.gov

MMP-2 and MMP-9 work in concert in numerous disease states, making their combined inhibition a logical therapeutic and research goal. Their synergistic actions are well-documented in the progression of cancer, inflammatory conditions, and cardiovascular diseases. nih.govjcancer.orgmdpi.com

In oncology, both MMP-2 and MMP-9 are highly expressed in many malignant tumors and are instrumental in cancer cell invasion and metastasis. jcancer.orgnih.gov They degrade type IV collagen, a primary component of the basement membrane, which acts as a barrier to tumor cell dissemination. mdpi.comfrontiersin.org Studies have shown that MMP-2 and MMP-9 cooperate to promote the infiltration of neutrophils, a type of immune cell, into tumor sites. frontiersin.org In gastric cancer, for instance, their expression levels are positively correlated, and they play synergistic roles in promoting invasion and metastasis. jcancer.org Similarly, in fibrosarcoma and colorectal cancer, the combined action of these gelatinases facilitates tumor growth, invasion, and the formation of new blood vessels (angiogenesis) that supply the tumor. mdpi.commdpi.com

In inflammatory diseases such as arthritis and periodontitis, MMP-2 and MMP-9 contribute to tissue destruction. aai.orgresearchgate.net In arthritis models, MMP-9 has been shown to play a pivotal role in the development of inflammatory joint disease, while both enzymes are implicated in the degradation of cartilage components. aai.org In periodontitis, the two enzymes act synergistically in the breakdown of periodontal tissues. researchgate.net Their cooperation is also observed in processes like the cleavage of chemokines, which can enhance the migration of inflammatory cells to sites of inflammation. frontiersin.org

Cardiovascular remodeling in conditions like Chagas' cardiomyopathy also involves the interplay of MMP-2 and MMP-9, where they drive the degradation of the extracellular matrix. nih.gov

The development of inhibitors that specifically target MMP-2 and MMP-9 arose from the significant drawbacks observed with early-generation, broad-spectrum MMP inhibitors (MMPIs). mdpi.comnih.gov These broad-spectrum agents were designed to inhibit a wide range of MMPs by targeting the highly conserved catalytic zinc ion. patsnap.com However, this lack of selectivity led to clinical trial failures, primarily due to dose-limiting side effects, such as musculoskeletal syndrome, and a lack of efficacy. mdpi.comnih.govaacrjournals.org

A key reason for these failures is the complex and sometimes opposing roles that different MMPs play in biology. nih.govaacrjournals.org It is now understood that some MMPs can have protective or anti-tumor functions. For example, certain MMPs are involved in generating angiogenesis inhibitors, which would be counteracted by a broad-spectrum inhibitor. dovepress.com Therefore, inhibiting beneficial MMPs alongside the detrimental ones can nullify the therapeutic effect or even worsen the disease state. aacrjournals.org

Targeted dual inhibition of MMP-2 and MMP-9 offers several advantages:

Increased Specificity: By focusing on two highly implicated MMPs, these inhibitors avoid interfering with the physiological or protective functions of other MMP family members. This reduces the likelihood of off-target effects and associated toxicities. mdpi.compatsnap.com

Enhanced Efficacy in Specific Contexts: Since MMP-2 and MMP-9 often act synergistically in pathological processes like tumor invasion, simultaneously blocking both can be more effective at halting the disease process than inhibiting either one alone or inhibiting a broad range of unrelated MMPs. jcancer.orgresearchgate.net

Improved Therapeutic Window: A more selective approach allows for a better balance between efficacy and safety, potentially enabling the use of effective concentrations without inducing the severe side effects seen with non-selective inhibitors. dovepress.com

This shift towards more selective inhibitors represents a more nuanced understanding of MMP biology, aiming to precisely target the specific enzymes driving a particular pathology while sparing those with neutral or beneficial roles. nih.govaacrjournals.org

Synergistic Contributions of Mmp-2 and Mmp-9 in Disease Pathways

Overview of Mmp-2/Mmp-9 Inhibitor II as a Research Compound

This compound is a small molecule compound that has been established as a valuable tool in scientific research for studying the specific roles of gelatinases A and B.

This compound was identified as part of a class of N-sulfonylamino acid derivatives developed to be highly selective and potent inhibitors of type IV collagenases (MMP-2 and MMP-9). caymanchem.com The compound is a potent, dual inhibitor with strong activity against both enzymes.

Its key characteristics are detailed in the table below.

| Property | Value | Source |

| Formal Name | (αR)-α-[([1,1'-biphenyl]-4-ylsulfonyl)amino]-N-hydroxy-benzenepropanamide | caymanchem.com |

| CAS Number | 193807-60-2 | caymanchem.com |

| Molecular Formula | C₂₁H₂₀N₂O₄S | caymanchem.com |

| Molecular Weight | 396.46 g/mol | |

| IC₅₀ for MMP-2 | 17 nM | sigmaaldrich.com |

| IC₅₀ for MMP-9 | 30 nM | sigmaaldrich.com |

| Appearance | Off-white solid | sigmaaldrich.com |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The primary significance of this compound lies in its utility as a selective chemical probe to investigate the biological functions of MMP-2 and MMP-9. caymanchem.com Its ability to potently inhibit these two specific enzymes allows researchers to dissect their roles in complex cellular and physiological processes, both in vitro and in vivo.

The compound has been instrumental in preclinical studies, particularly in cancer research. caymanchem.com For example, it has been reported to inhibit lung colonization by Lewis lung carcinoma cells in murine models, demonstrating its potential to interfere with metastatic processes. sigmaaldrich.com Furthermore, research has pointed to its anti-angiogenic and anti-tumor effects in animal tumor models, underscoring its relevance in studying cancer progression. caymanchem.com By using this inhibitor, scientists can explore the consequences of blocking gelatinase activity on tumor growth, cell invasion, and the formation of new blood vessels, providing insights that could inform the development of therapeutic strategies. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCAIRKRFXQRRM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Mmp 2/mmp 9 Inhibitor Ii

Enzymatic Inhibition Kinetics and Potency

The potency of an inhibitor is a critical measure of its effectiveness. This is typically quantified through kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Determination of IC50 Values for Mmp-2 and Mmp-9

MMP-2/MMP-9 Inhibitor II has demonstrated potent inhibition of both MMP-2 and MMP-9. caymanchem.comsigmaaldrich.com Studies have reported IC50 values of 17 nM for MMP-2 and 30 nM for MMP-9, indicating a strong inhibitory effect on both of these type IV collagenases. caymanchem.comsigmaaldrich.com This dual inhibitory action is a key characteristic of this compound.

Analysis of Binding Affinity (e.g., Ki values)

The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity to the enzyme. For a related compound, SB-3CT, which is also a potent inhibitor of MMP-2 and MMP-9, Ki values have been determined to be 13.9 nM for MMP-2 and 600 nM for MMP-9, highlighting a competitive and non-selective inhibition profile for these two enzymes. abcam.com Another compound, MMP-2 Inhibitor II (an oxirane p-sulfonamido analog of SB-3CT), shows a Ki of 2.4 μM for MMP-2. apexbt.com

Substrate Selectivity Profiling

The selectivity of an inhibitor for its target enzymes over other related proteins is crucial for minimizing off-target effects. The selectivity of this compound has been evaluated against other matrix metalloproteinases and non-MMP proteases.

Inhibition Profile Against Other Matrix Metalloproteinases (e.g., Mmp-1, Mmp-3, Mmp-7, Mmp-14)

While potent against MMP-2 and MMP-9, the inhibitory activity of related compounds against other MMPs varies. For instance, SB-3CT does not significantly alter the activity of MMP-1, MMP-3, or MMP-7, with high micromolar Ki values for these enzymes (206 μM for MMP-1, 15 μM for MMP-3, and 96 μM for MMP-7). abcam.com Conversely, another compound designated as MMP Inhibitor II (compound 4e) acts as a pan-MMP inhibitor, with IC50 values of 24 nM, 18.4 nM, 30 nM, and 2.7 nM for MMP-1, MMP-3, MMP-7, and MMP-9, respectively. medchemexpress.com MMP-2 Inhibitor II (an oxirane analog) inhibited MMP-1 and MMP-7 with Ki values of 45 μM and 379 μM, respectively, and did not inhibit MMP-3 or MMP-9. apexbt.commedchemexpress.com

Evaluation Against Non-MMP Proteases (e.g., ADAMs, other metalloproteases)

The broader selectivity profile against non-MMP proteases, such as A Disintegrin and Metalloproteinases (ADAMs), is an important aspect of inhibitor characterization. While specific data for this compound against a wide range of non-MMP proteases is not extensively detailed in the provided context, the development of selective inhibitors often involves screening against such related enzyme families to ensure target specificity. scbt.com

Structural Insights into Inhibitor-Enzyme Interactions

Understanding how an inhibitor binds to its target enzyme at the atomic level provides a rational basis for its potency and selectivity. Both MMP-2 and MMP-9 are zinc-dependent endopeptidases that share structural similarities, including a catalytic domain with a zinc-binding site. nih.govmdpi.com These enzymes are distinguished by the presence of three fibronectin type II-like repeats in their catalytic domain, which are crucial for binding to substrates like gelatin and various types of collagen. nih.govmdpi.com

Role of Zinc-Binding Group and Inhibitor Scaffolding

The inhibitory activity of this compound is fundamentally dependent on two key structural features: its zinc-binding group (ZBG) and its molecular scaffold.

The ZBG is the part of the inhibitor that directly interacts with the catalytic zinc ion (Zn²⁺) located in the active site of the MMPs. mdpi.com In this compound, the ZBG is a hydroxamate group (-CONHOH). caymanchem.com Hydroxamate is a classic and highly effective ZBG used in many synthetic MMP inhibitors because it acts as a bidentate ligand, meaning it forms two coordination bonds with the zinc ion. nih.gov This strong chelation of the catalytic zinc ion is the primary driver of the inhibitor's potent blockade of enzymatic activity. scbt.com

The inhibitor's scaffolding consists of the remainder of the molecule, an N-sulfonylamino acid derivative structure. caymanchem.com This framework, specifically the biphenylsulfonyl group and the phenylpropionamide backbone, is designed to fit within the substrate-binding cleft of the enzyme. It engages in non-covalent interactions, such as hydrogen bonds and van der Waals forces, with the enzyme's subsites, particularly the deep S1' pocket. These interactions are crucial for the inhibitor's potency and its relative selectivity for MMP-2 and MMP-9 over other MMPs. nih.gov

Identification of Key Residues Involved in Binding Specificity

The specificity of an inhibitor for different MMPs is determined by how well its scaffold interacts with the amino acid residues that form the enzyme's active site cleft. The catalytic domain of all MMPs contains a highly conserved zinc-binding motif with three histidine residues that hold the zinc ion in place. acs.org

While specific crystallographic or detailed mutagenesis studies for this compound are not broadly available, the principles of its binding can be inferred from studies of similar sulfonamide-based hydroxamate inhibitors. The biphenyl (B1667301) group of the inhibitor is designed to extend into and interact with the S1' subsite, a deep, hydrophobic pocket adjacent to the catalytic zinc. The differing shapes and amino acid compositions of the S1' pocket among various MMPs are the primary determinants of inhibitor selectivity. For instance, in MMP-9, residue Tyr423 has been identified as a key point of interaction for forming hydrogen bonds with the backbone of some inhibitors. nih.gov The phenyl group attached to the propionamide (B166681) portion of the inhibitor likely makes additional contacts within the active site, further stabilizing the enzyme-inhibitor complex.

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are computational tools used to predict and analyze the binding of an inhibitor to its target enzyme. These studies provide insights into the binding conformation, interaction energies, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

For the class of N-hydroxy-α-phenylsulfonylacetamide derivatives, which are structurally related to this compound, 3D-QSAR and pharmacophore modeling studies have been performed to elucidate the structural features essential for high-affinity binding to MMP-9. nih.gov These models typically highlight the critical importance of the hydroxamate group for zinc chelation, along with specific hydrogen bond donor and acceptor features and aromatic ring placements that correspond to interactions with the enzyme's active site. nih.gov

Docking studies on other MMP-2 and MMP-9 inhibitors consistently show the hydroxamate group coordinating the catalytic zinc ion, while the inhibitor's backbone forms hydrogen bonds with key residues, and its hydrophobic moieties occupy the S1' pocket. rasayanjournal.co.in A specific docking study for 3,4-dihydroxy-1,6-bis(3-methoxyphenyl)hexane-1,6-dione revealed interactions with residues ProA221, ThrA227, and ThrA229 in MMP-2, and with MetA247 in MMP-9. rasayanjournal.co.in Although direct docking data for this compound is not detailed in the available literature, such studies would be expected to confirm a similar binding mode, defined by zinc chelation and specific interactions within the active site cleft.

Modes of Inhibition

The way an inhibitor interacts with an enzyme can be broadly categorized, with significant implications for its biological effects.

Active Site vs. Allosteric Inhibition

This compound functions as a direct, active-site inhibitor. scbt.comscbt.com Its mechanism relies on the hydroxamate group binding directly to the catalytic zinc ion, physically blocking the active site and preventing it from binding and cleaving its natural substrates, such as type IV collagen and gelatin. mdpi.comnih.gov This is the most common mechanism for traditional small-molecule MMP inhibitors.

This contrasts with allosteric inhibitors, a newer class of drugs that bind to a site on the enzyme distinct from the catalytic center (an exosite). nih.gov Such binding induces a conformational change in the enzyme that reduces its activity, offering a potential for greater selectivity since exosites are less conserved across the MMP family than the active site.

Impact on Zymogen Activation and Pro-MMP Processing

Matrix metalloproteinases are synthesized and secreted as inactive zymogens, or pro-MMPs, which require proteolytic cleavage of their pro-peptide domain to become active. nih.govarvojournals.org This activation process can occur in a cascade. A well-documented pathway involves membrane type 1-MMP (MT1-MMP) activating pro-MMP-2 on the cell surface. nih.govahajournals.org The newly activated MMP-2 can then, in turn, activate pro-MMP-9. nih.govresearchgate.net

As an active-site inhibitor, this compound directly targets the catalytically active forms of MMP-2 and MMP-9. scbt.comscbt.com By inhibiting active MMP-2, the inhibitor effectively breaks the activation cascade, thereby preventing or reducing the subsequent activation of pro-MMP-9 that is dependent on MMP-2. nih.gov Therefore, while the inhibitor does not directly bind to the zymogen form of the enzymes, its action on the active proteases has a significant downstream effect on the processing and activation of other pro-MMPs in the cascade. This indirect inhibition of zymogen activation is a key consequence of its primary mechanism of action.

Cellular and Biochemical Effects of Mmp 2/mmp 9 Inhibitor Ii

Modulation of Cellular Migration and Invasion in In Vitro Models

The ability of cells to migrate and invade surrounding tissues is a fundamental process in both normal development and disease progression. This process is heavily reliant on the activity of MMPs, which break down the physical barriers of the ECM. nih.govmdpi.com

The invasive and metastatic potential of cancer cells is closely linked to the upregulation of MMP-2 and MMP-9. nih.govspandidos-publications.comspandidos-publications.com These enzymes degrade type IV collagen, a primary component of the basement membrane, facilitating the escape of tumor cells from the primary tumor and their entry into the bloodstream or lymphatic system. mdpi.comspandidos-publications.com

Studies using various cancer cell lines have demonstrated the inhibitory effect of MMP-2/MMP-9 inhibitors on cell migration and invasion. For instance, in retinoblastoma cell lines, inhibitors of MMP-2 and MMP-9 have been shown to significantly reduce cellular migration, particularly in the highly metastatic Y79 cell line. nih.govnih.gov Similarly, in breast cancer cells, the inhibition of MMP-2 and MMP-9 has been correlated with a decrease in their migratory and invasive capabilities in 3D models. ulisboa.pt Research on colorectal cancer has also highlighted the role of gelatinase inhibitors in preventing the breakdown of the ECM, thereby limiting cancer cell invasion and metastasis. mdpi.com

The table below summarizes the effects of MMP-2/MMP-9 inhibition on different cancer cell lines as reported in various in vitro studies.

| Cell Line | Cancer Type | Observed Effects of MMP-2/MMP-9 Inhibition |

| Y79 | Retinoblastoma | Significantly reduced migration. nih.govnih.gov |

| Weri-1 | Retinoblastoma | Decreased cell viability. nih.govnih.gov |

| MDA-MB-231 | Breast Cancer | Inhibition of migration and invasion. ulisboa.pt |

| HT-29 | Colorectal Cancer | Reduced cell migration. mdpi.com |

| CT-26 | Colorectal Cancer | Inhibition of cell invasion. mdpi.com |

| COLO 205 | Colorectal Cancer | Blocked TPA-stimulated invasion. mdpi.com |

| A549 | Lung Cancer | Reduced MMP-2 and MMP-9 expression, leading to anti-proliferative and anti-metastatic effects. mdpi.com |

| SGC-7901 | Gastric Cancer | Downregulated MMP-2 and MMP-9 expression. mdpi.com |

| U2OS | Osteosarcoma | Dose-dependent inhibition of MMP-2 and MMP-9. nih.gov |

| HeLa | Cervical Cancer | Inhibition of MMP-2 and MMP-9. nih.gov |

| DoTc2-4510 | Cervical Cancer | Inhibition of MMP-9. nih.gov |

| SK-OV-3 | Ovarian Cancer | Inhibition of MMP-2. nih.gov |

| HTB94 | Chondrosarcoma | Inhibition of MMP-2 and MMP-9. spandidos-publications.com |

| SW-1353 | Chondrosarcoma | Inhibition of MMP-2 and MMP-9. spandidos-publications.com |

The migration of endothelial and smooth muscle cells is critical in processes like angiogenesis (the formation of new blood vessels) and the response to vascular injury. ahajournals.orgahajournals.org MMP-2 and MMP-9 play a significant role in facilitating this migration by degrading the ECM surrounding blood vessels. mdpi.comoup.com

Inhibition of MMP activity has been shown to impede the migration of these cell types. For example, a general MMP inhibitor, GM 6001, was found to decrease smooth muscle cell (SMC) migration into the intima by 97% four days after arterial injury in a rat model. nih.gov This suggests that inhibiting MMP-mediated migration can retard lesion growth. nih.gov Similarly, genetic deficiency of either MMP-2 or MMP-9 in mice resulted in a significant decrease in SMC migration and the formation of intimal hyperplasia. ahajournals.org In vitro studies have further confirmed that both MMP-2 and MMP-9 deficiencies lead to a substantial reduction in SMC migration and invasion through gelatin. ahajournals.org

Furthermore, nitric oxide (NO), known to inhibit SMC migration, has been shown to exert its effect in part by regulating MMP-2 and MMP-9 activity. ahajournals.org Transfer of the endothelial nitric oxide synthase (eNOS) gene into rat aortic SMCs led to decreased MMP-2 and MMP-9 activities, which was associated with reduced cell migration. ahajournals.org

The migration of endothelial cells, a key step in angiogenesis, is also regulated by MMPs. mdpi.comfrontiersin.org By breaking down the ECM, MMP-2 and MMP-9 create pathways for endothelial cells to move and form new blood vessels. mdpi.com Inhibition of these MMPs can therefore disrupt this process. nih.gov

The movement of immune cells, or leukocytes, into tissues during an inflammatory response is a crucial aspect of the immune system. This process, known as trafficking and infiltration, requires the degradation of the ECM to allow immune cells to migrate from the bloodstream to the site of inflammation or injury. nih.gov MMP-9, in particular, is highly expressed in leukocytes and is a key mediator of their migration. nih.gov

The administration of MMP-2/MMP-9 Inhibitor II has been shown to reduce the infiltration of myeloperoxidase-positive immune cells into the intestinal muscularis in a mouse model of post-operative ileus. nih.gov This reduction in cellular inflammation was associated with the prevention of surgically induced reductions in bowel smooth muscle contractility. nih.gov Similarly, MMP-9 knockout mice were protected from the inflammation and dysmotility associated with this condition. nih.gov

Studies in leprosy have also highlighted the role of MMPs in immune cell migration. asm.org Increased levels of MMP-2 and MMP-9 have been observed in leprosy reactional lesions, correlating with immune activation and leukocyte migration. asm.org Furthermore, MMPs, particularly MMP-9, have been shown to play a role in T-cell infiltration into tissues. nih.gov Inhibition of MMP-2 and MMP-9 has been found to suppress T-cell proliferation. nih.gov

Effects on Endothelial and Smooth Muscle Cell Migration

Impact on Extracellular Matrix (ECM) Remodeling

The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. nih.gov ECM remodeling, a process involving both the degradation and synthesis of its components, is essential for various physiological processes. nih.govencyclopedia.pub MMP-2 and MMP-9 are key enzymes in this process due to their ability to degrade major ECM components. mdpi.comencyclopedia.pub

MMP-2 and MMP-9 are classified as gelatinases because of their primary ability to degrade gelatin and various types of collagen, particularly type IV collagen, which is a major structural component of basement membranes. mdpi.comspandidos-publications.com The degradation of type IV collagen is a critical step in processes that require cell migration through tissue barriers, such as cancer metastasis and angiogenesis. mdpi.comspandidos-publications.com

In addition to collagen, MMP-2 and MMP-9 can also degrade other important ECM proteins, including fibronectin and laminin (B1169045). scbt.commdpi.com The breakdown of these components alters the structural integrity of the ECM and can release signaling molecules that were sequestered within the matrix. mdpi.com For example, the degradation of the ECM by gelatinases can release and activate growth factors like transforming growth factor-beta (TGF-β) and vascular endothelial growth factor (VEGF). mdpi.com Studies in stroke patients have shown that an increase in MMP-9 levels is associated with a decrease in intact laminin molecules. ahajournals.org

The table below lists the primary ECM components degraded by MMP-2 and MMP-9.

| ECM Component | Degrading Enzyme(s) | Significance |

| Type IV Collagen | MMP-2, MMP-9 | Major component of basement membranes; degradation is crucial for cell invasion and migration. mdpi.comspandidos-publications.com |

| Gelatin | MMP-2, MMP-9 | Denatured collagen; primary substrate for gelatinases. mdpi.commdpi.com |

| Fibronectin | MMP-2 | Involved in cell adhesion and migration. scbt.commdpi.com |

| Laminin | MMP-2, MMP-9 | A major protein in the basal lamina; its degradation facilitates cell movement. scbt.commdpi.comahajournals.org |

| Other Collagens (Types I, II, III, V, VII, X) | MMP-2 | Contributes to the overall remodeling of the ECM. mdpi.com |

The activity of MMPs is tightly regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.gov The balance between MMPs and TIMPs is a critical determinant of ECM homeostasis. nih.gov An imbalance in this ratio, often with an overabundance of active MMPs, can lead to excessive ECM degradation, which is characteristic of many pathological conditions. nih.govgeneticsmr.org

In the context of chondrosarcoma, the inhibition of MMP-2 and MMP-9 has been shown to promote the expression of type II collagen and the production of sulfated proteoglycans, key components of cartilage ECM. spandidos-publications.com This suggests that by blocking the degradative activity of these MMPs, the equilibrium shifts towards ECM synthesis and accumulation. spandidos-publications.com Furthermore, the interplay between growth factors and MMPs also regulates ECM turnover. For example, TGF-β1 can modulate MMP-9 activity to ensure a balanced remodeling of the ECM, preventing both excessive degradation and deposition. frontiersin.org

Degradation of ECM Components (e.g., collagen, fibronectin, laminin)

Effects on Angiogenesis and Neovascularization

This compound has demonstrated significant effects on angiogenesis, the formation of new blood vessels from pre-existing ones. caymanchem.comfrontiersin.org This process is crucial for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdpi.comnih.gov The inhibitor's primary mechanism in this context is the disruption of ECM degradation, which is a prerequisite for endothelial cell migration and the formation of new vascular structures. frontiersin.orgnih.gov

Research has shown that inhibitors of MMP-2 and MMP-9 can effectively suppress the proliferation and migration of endothelial cells, which are fundamental steps in angiogenesis. nih.govspandidos-publications.com By preventing the breakdown of the basement membrane, a key component of the ECM, these inhibitors hinder the ability of endothelial cells to move and form the tubular structures that develop into new blood vessels. spandidos-publications.comarvojournals.org Studies using in vitro models have demonstrated that treatment with an MMP-2/MMP-9 inhibitor leads to a reduction in the formation of these capillary-like tubes. nih.gov

The effects of this compound extend to the modulation of key signaling molecules that regulate angiogenesis. Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor whose release and availability can be influenced by MMP activity. frontiersin.orgmdpi.com MMPs can cleave and release ECM-sequestered VEGF, making it available to bind to its receptors on endothelial cells and stimulate angiogenesis. frontiersin.orgmdpi.com By inhibiting MMP-2 and MMP-9, the inhibitor can indirectly reduce the bioavailability of active VEGF, thereby dampening the angiogenic signaling cascade. iiarjournals.org

Furthermore, MMPs are also involved in the generation of anti-angiogenic factors. For instance, MMP-9 can cleave plasminogen to generate angiostatin, and collagen XVIII to produce endostatin, both of which are potent inhibitors of angiogenesis. frontiersin.org The net effect of MMP-2/MMP-9 inhibition on angiogenesis is therefore a complex interplay between the reduced activation of pro-angiogenic factors and the potential alteration in the generation of anti-angiogenic molecules.

Below is a table summarizing the effects of MMP-2 and MMP-9 inhibition on key angiogenic factors:

| Factor | Role in Angiogenesis | Effect of MMP-2/MMP-9 Inhibition |

| Vascular Endothelial Growth Factor (VEGF) | Pro-angiogenic | Decreased bioavailability due to reduced release from the ECM. frontiersin.orgmdpi.com |

| Basic Fibroblast Growth Factor (bFGF) | Pro-angiogenic | Potential for decreased release and activity. frontiersin.org |

| Angiostatin | Anti-angiogenic | Potential for altered generation from plasminogen. frontiersin.org |

| Endostatin | Anti-angiogenic | Potential for altered generation from collagen XVIII. frontiersin.org |

Inhibition of Endothelial Cell Proliferation and Tube Formation

Influence on Cellular Proliferation and Apoptosis

This compound has been shown to influence cellular proliferation and apoptosis, processes that are often dysregulated in cancer. While MMP-9 expression has been linked to increased proliferation in some cancer cell types, the inhibition of MMP-2 did not consistently affect cell viability but did impact differentiation pathways. arvojournals.org

Interestingly, some studies have indicated that MMP-2/MMP-9 inhibitors can enhance apoptosis (programmed cell death) in cancer cells, particularly when used in combination with other agents like TNF-α. nih.gov This suggests that the inhibitor may sensitize cancer cells to apoptotic signals, providing an additional mechanism for its anti-tumor activity. nih.gov The degradation of certain ECM components by MMPs can generate survival signals for cells; therefore, inhibiting this process could lead to apoptosis.

Modulation of Inflammatory Signaling Pathways

MMPs, including MMP-2 and MMP-9, are key players in inflammation. They are involved in the migration of inflammatory cells and the processing of cytokines and chemokines. nih.govnih.gov this compound can therefore modulate inflammatory responses by interfering with these processes.

Research has demonstrated that the expression and activity of MMP-2 and MMP-9 can be regulated by various cytokines and chemokines, and in turn, MMPs can process these signaling molecules to alter their activity. spandidos-publications.comspandidos-publications.comnih.gov For example, pro-inflammatory cytokines like TNF-α and IL-1β can upregulate the expression of MMP-9. spandidos-publications.comnih.gov By inhibiting MMP-2 and MMP-9, the inhibitor can disrupt the feedback loops that perpetuate inflammation. nih.gov Studies have shown that MMP inhibitors can reduce the infiltration of inflammatory cells into tissues. nih.gov

The following table details the interaction between MMP-2/MMP-9 and various inflammatory mediators:

| Mediator | Interaction with MMP-2/MMP-9 | Effect of MMP-2/MMP-9 Inhibition |

| Tumor Necrosis Factor-α (TNF-α) | Can induce MMP-9 expression. spandidos-publications.comnih.gov | May reduce inflammatory cell migration and subsequent cytokine production. nih.gov |

| Interleukin-1β (IL-1β) | Can stimulate MMP-9 secretion. nih.gov | Potential to dampen the inflammatory cascade. |

| Chemokines (e.g., MCP-1, IL-8) | Can increase MMP secretion. nih.gov | May reduce the recruitment of inflammatory cells. nih.gov |

There is a complex interplay between MMPs and reactive oxygen species (ROS). Oxidative stress can lead to the activation of MMPs, and conversely, MMP activity can contribute to the generation of ROS. nih.govresearchgate.net For instance, low concentrations of ROS can activate pro-MMPs. nih.gov this compound has been shown to be effective in cellular models where oxidative stress is a contributing factor. In studies related to diabetic retinopathy, an MMP-2 inhibitor attenuated glucose-induced increases in MMP-2 activity, which is linked to oxidative stress. nih.gov This suggests that the inhibitor may help to break the cycle of oxidative stress and MMP activation. nih.gov

Cytokine and Chemokine Modulation

Interplay with Cellular Receptors and Signaling Cascades

The functional consequences of administering this compound are intrinsically linked to its primary role: the potent and selective inhibition of the gelatinases, matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). merckmillipore.comscbt.comcaymanchem.com These enzymes are not merely agents of extracellular matrix (ECM) degradation; they are critical modulators of the cellular microenvironment, capable of interacting with cell surface receptors and triggering downstream signaling cascades that govern fundamental cellular processes. nih.gov By blocking the catalytic activity of MMP-2 and MMP-9, the inhibitor indirectly disrupts these signaling events.

A primary mechanism of interplay involves the disruption of MMP-scaffolding on the cell surface. MMP-2 and MMP-9 are often localized to specific sites on the plasma membrane by docking with cell surface receptors, a process crucial for their targeted proteolytic activity and for initiating "outside-in" signaling. scielo.brnih.gov The inhibitor interferes with the functional outcomes of these interactions.

Interference with Receptor-Mediated Signaling:

CD44: This transmembrane glycoprotein (B1211001) is a major cell surface receptor for hyaluronic acid and also serves as a docking platform for MMP-9. scielo.brnih.goviiarjournals.org The binding of MMP-9 to CD44 is not passive; it localizes proteolytic activity and can initiate signaling that promotes cell migration and invasion. nih.govnih.gov Studies have shown that the CD44/MMP-9 complex can lead to the activation of downstream MAPK signaling pathways, enhancing cancer cell migration. nih.gov By inhibiting MMP-9, the inhibitor can prevent the downstream consequences of this interaction.

Integrins: These heterodimeric cell adhesion molecules are crucial for cell-matrix interactions and signaling. Both MMP-2 and MMP-9 interact with various integrins. A notable interaction occurs between MMP-2 and the αvβ3 integrin, which is highly expressed on metastatic melanoma cells and angiogenic blood vessels. plos.orgnih.gov This complex is involved in the activation of MMP-2 and promotes tumor cell migration. plos.org Inhibition of MMP-2 has been shown to reduce αvβ3 integrin-dependent adhesion and migration of human melanoma cells. plos.org Similarly, activated αvβ3 integrin cooperates with active MMP-9 to enhance breast cancer cell migration. nih.gov

| Receptor | Associated MMP | Downstream Signaling Pathway Activated | Consequence of Inhibition by this compound |

|---|---|---|---|

| CD44 | MMP-9 | MAPK/ERK pathway activation, enhanced tumor invasion. nih.gov | Reduced cell migration and invasion due to disruption of the CD44/MMP-9 functional complex. nih.govnih.gov |

| Integrin αvβ3 | MMP-2 | Enhanced cell adhesion and migration. plos.org | Inhibition of αvβ3 integrin-mediated adhesion and migration. plos.org |

| Integrin αvβ3 | MMP-9 | Enhanced cell migration toward specific matrix proteins like fibrinogen. nih.gov | Suppression of integrin-dependent cell migration. nih.gov |

Modulation of Key Signaling Cascades:

The inhibition of MMP-2 and MMP-9 by this compound leads to the modulation of several critical intracellular signaling pathways.

MAPK and PI3K/Akt Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are central to cell proliferation, survival, and migration. The expression and activity of MMP-2 and MMP-9 are often linked to the activation of these cascades. wiley.commdpi.com For instance, some natural compounds that inhibit MMP-2 and MMP-9 do so by obstructing the PI3K/Akt signaling pathway. mdpi.comresearchgate.net Conversely, the interaction between MMP-9 and CD44 can lead to the activation of MAPK signaling. nih.gov Therefore, inhibiting MMP-2 and MMP-9 is expected to attenuate these pro-survival and pro-metastatic pathways.

TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that can induce the expression of MMP-2 and MMP-9, often through the p38 MAPK pathway, to promote cell migration and invasion. nih.govwho.int Inhibition of MMP-2 and MMP-9 can interfere with the downstream effects of TGF-β signaling. For example, some inhibitors suppress TGF-β-induced MMP expression via the Smad signaling pathway. who.int The inhibitor Salinomycin has been shown to suppress TGF-β1-induced epithelial-mesenchymal transition (EMT) by inhibiting MMP-2 and MMP-9 via the AMPK/SIRT pathway. medsci.orgfrontiersin.org

Angiotensin II Signaling: Angiotensin II (Ang II) can stimulate the expression of MMP-2 and MMP-9, contributing to vascular remodeling in hypertension. frontiersin.orgscielo.br Studies using MMP inhibitors have revealed specific roles for these enzymes in Ang II-driven pathology. For instance, in a rat model of pre-eclampsia, the specific MMP-2/MMP-9 inhibitor SB-3CT was able to decrease blood pressure, suggesting that the hypertensive effects of Ang II are mediated, at least in part, through these gelatinases. oup.com This demonstrates that the inhibitor can selectively block a pathological downstream branch of the Ang II signaling cascade.

Hypoxia-Inducible Factor (HIF-1α) Activation: In a distinct and direct effect on signaling molecules, this compound has been reported to potently induce and rapidly activate Hypoxia-Inducible Factor (HIF). merckmillipore.comscbt.com HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and its activation can upregulate genes involved in angiogenesis, such as VEGF. nih.gov This effect is noteworthy as HIF-1α can also be a downstream target of MMP activity, and its activation can, in turn, increase MMP expression, creating a feedback loop. nih.govresearchgate.net The direct activation of HIF by the inhibitor represents a complex interaction that is independent of its primary inhibitory effect on the enzymes.

| Signaling Pathway | Role of MMP-2/MMP-9 | Observed Effect of Inhibition | Research Finding/Model |

|---|---|---|---|

| MAPK/ERK | Expression and activity are regulated by and can activate MAPK pathways. wiley.com | Attenuation of the pathway, leading to reduced cell migration. mdpi.com | Inhibition of MMP-9 is mediated through inactivation of the ERK pathway in fibrosarcoma cells. mdpi.com |

| PI3K/Akt | Activation of this pathway can upregulate MMP-2/MMP-9 expression. researchgate.net | Suppression of the pathway, leading to reduced invasion. mdpi.comresearchgate.net | Some flavonoid inhibitors of MMPs act by obstructing the PI3K/Akt pathway. mdpi.comresearchgate.net |

| TGF-β | TGF-β induces MMP-2/9 expression to promote invasion. nih.gov | Inhibition of TGF-β-induced cell migration and invasion. nih.govmedsci.org | Inhibition of MMP-2/9 can block TGF-β-induced EMT. medsci.org |

| Angiotensin II | Ang II upregulates MMP-2/9 expression, contributing to hypertension. frontiersin.org | Decreased blood pressure in a rat model of pregnancy-induced hypertension. oup.com | Specific inhibition of MMP-2/9 with SB-3CT relieved hypertension. oup.com |

| HIF-1α | MMP expression can be regulated by HIF-1α. nih.gov | Potent and rapid activation of HIF. merckmillipore.comscbt.com | Direct effect of this compound. merckmillipore.com |

Preclinical Investigations of Mmp 2/mmp 9 Inhibitor Ii in Disease Models

Efficacy in In Vivo Cancer Models

MMP-2/MMP-9 Inhibitor II has been evaluated in various preclinical in vivo cancer models, demonstrating its potential to counteract key processes involved in cancer progression. The inhibition of matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, is a strategic approach to cancer therapy as these enzymes are crucial for tumor growth, invasion, and the formation of new blood vessels. mdpi.comoup.com Their overexpression is frequently associated with an aggressive malignant phenotype and poor prognosis in cancer patients. oup.com

The inhibition of MMP-2 and MMP-9 has been shown to interfere with the expansion of primary tumors. These enzymes degrade components of the extracellular matrix (ECM), which creates space for cancer cells to proliferate and modifies the interaction between the cancer cells and their surrounding stroma. mdpi.com By blocking this activity, MMP inhibitors can disrupt the processes that support tumor expansion. mdpi.commdpi.com

Studies using various MMP inhibitors in preclinical models have demonstrated a reduction in primary tumor growth. For instance, inhibitors like AG3340 have shown antitumor activity against a range of xenograft models, including prostate, colon, and breast carcinomas. oup.com Similarly, the selective MMP-9 inhibitor GS-5745 was found to decrease tumor growth in a colorectal carcinoma model. plos.org Specifically for this compound, preclinical studies have confirmed its ability to inhibit tumor growth in murine models. caymanchem.com This effect is attributed to the inhibitor's role in preventing the necessary tissue remodeling and disruption of cell signaling pathways that tumors rely on for their development. mdpi.comnih.gov

| Inhibitor | Cancer Model | Observed Effect on Primary Tumor Growth | Reference |

|---|---|---|---|

| This compound | Murine Tumor Model | Inhibition of tumor growth | caymanchem.com |

| AG3340 | Prostate, Colon, Breast, Non-small-cell Lung Carcinoma Xenografts | Inhibited tumor growth and increased apoptosis | oup.com |

| GS-5745 (Selective MMP-9 Inhibitor) | Surgical Orthotopic Xenograft Model of Colorectal Carcinoma | Decreased primary tumor growth | plos.org |

| Prinomastat | Malignant Glioma, Colon, Lung, Breast Cancers, Melanoma | Promising tumor-inhibiting activity in vivo | dovepress.com |

A critical aspect of the anticancer potential of this compound lies in its ability to suppress metastasis. caymanchem.com Metastasis is a multi-step process where cancer cells detach from the primary tumor, invade surrounding tissues, enter the circulation, and establish secondary tumors in distant organs. MMP-2 and MMP-9 play a pivotal role in this cascade by degrading Type IV collagen, a major component of basement membranes, which act as significant physical barriers to cell migration. mdpi.com

Preclinical research provides direct evidence that this compound effectively curtails metastatic spread. In a murine model using Lewis lung carcinoma cells, the inhibitor was shown to suppress lung colonization. caymanchem.com Furthermore, its efficacy extends to inhibiting the formation of liver metastases. caymanchem.com The mechanism behind this effect is the stabilization of the ECM, which hinders the ability of cancer cells to invade and disseminate. Studies on other broad-spectrum MMP inhibitors, such as Marimastat, have also demonstrated effectiveness against the development of breast and lung metastases in preclinical models, reinforcing the therapeutic concept of targeting gelatinases to prevent cancer spread. mdpi.com

Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a minimal size, as it supplies necessary nutrients and oxygen. mdpi.com MMP-2 and MMP-9 are key drivers of this process. They facilitate angiogenesis by breaking down the ECM surrounding blood vessels, which allows endothelial cells to migrate and form new vascular structures. mdpi.commdpi.com Additionally, these MMPs can release pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF), that are sequestered within the matrix. mdpi.commdpi.com

This compound has been shown to exert an anti-angiogenic effect in in vivo murine tumor models. caymanchem.com By inhibiting MMP-2 and MMP-9, the compound prevents the degradation of the vascular basement membrane and the mobilization of growth factors, thereby disrupting the signaling required for neovascularization. mdpi.com In vitro studies corroborate these findings, showing that the inhibition of MMP-2 and MMP-9 can decrease the secretion of angiogenic factors by cancer cells. nih.gov Research involving other MMP inhibitors has also demonstrated a significant reduction in microvascular density within tumors, providing further evidence that targeting these enzymes is a viable strategy to inhibit tumor-induced angiogenesis. thno.org

The tumor microenvironment (TME) is a complex and dynamic network of cells, signaling molecules, and the extracellular matrix that plays a critical role in tumor progression. nih.gov MMP-2 and MMP-9 are key architects of the TME, orchestrating significant remodeling that favors the tumor. mdpi.com Their proteolytic activity degrades and alters the composition of the ECM, which not only creates physical space for tumor expansion but also disrupts normal cell-matrix interactions and releases bioactive molecules that influence cancer cell behavior. mdpi.comnih.gov

By inhibiting MMP-2 and MMP-9, a compound like this compound can fundamentally alter the TME to be less conducive to tumor growth. Inhibition preserves the structural integrity of the ECM, which can restrict tumor invasion. Furthermore, the remodeling of the ECM by these gelatinases can modulate the local immune response, potentially helping the tumor to evade immune surveillance. mdpi.com Changes in the ECM can influence the infiltration and activity of various immune cells within the TME. mdpi.comnih.gov Therefore, by blocking MMP-2 and MMP-9, their inhibitor can impact inflammation and immune cell trafficking within the tumor, representing a critical mechanism of its antitumor activity. nih.gov

Reduction of Tumor-Induced Angiogenesis

Role in Modulating Inflammatory Responses in Animal Models

Beyond cancer, MMPs are deeply involved in the regulation of inflammation. kuleuven.be They are crucial effector molecules for inflammatory cells, enabling their migration through tissue barriers by remodeling the ECM. kuleuven.be Dysregulated MMP expression is implicated in numerous inflammatory conditions. aai.org

Leukocyte infiltration into tissues is a hallmark of inflammation, and myeloperoxidase (MPO) is an enzyme abundant in neutrophils, often used as a quantitative marker for their presence. nih.gov MMP-2 and MMP-9 are known to facilitate the migration of leukocytes across basement membranes. mdpi.com

Preclinical studies using this compound have demonstrated its ability to modulate inflammatory responses by reducing immune cell infiltration. In a rat model of post-operative ileus, a condition characterized by intestinal inflammation, administration of this compound significantly reduced the number of MPO-positive immune cells infiltrating the intestinal muscularis. nih.gov This reduction in leukocyte infiltration was associated with a prevention of the loss of smooth muscle contractility, indicating a functional benefit. nih.gov Zymography analysis further suggested that the gelatinase activity observed in the infiltrating cells was predominantly mediated by MMP-9. nih.gov These findings highlight that this compound can effectively attenuate inflammatory responses by blocking the enzymatic machinery required for leukocyte extravasation and tissue infiltration. nih.gov

| Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| Rat Model of Post-Operative Ileus | This compound | Reduced the number of myeloperoxidase (MPO)-positive immune cells infiltrating the intestinal muscularis. | nih.gov |

| Mouse Model of Post-Operative Ileus | MMP-9 Knockout | Protected from inflammation and dysmotility associated with post-operative ileus. | nih.gov |

| Mouse Model of Abdominal Sepsis | MMP-9 Deficiency | Reduced leukocyte recruitment. | mdpi.com |

Attenuation of Tissue Damage and Dysmotility

In preclinical studies, this compound has demonstrated the ability to lessen tissue damage and associated functional impairments, particularly in the context of gastrointestinal dysmotility. In animal models of postoperative ileus (POI), a condition characterized by impaired gastrointestinal motility following abdominal surgery, administration of this dual inhibitor has shown significant protective effects. nih.govnih.gov Specifically, treatment with this compound prevented the reduction in bowel smooth muscle contractility that is typically induced by surgery. nih.govnih.gov This functional improvement is directly linked to the inhibitor's ability to reduce the inflammatory response within the intestinal muscularis. nih.govnih.gov

The underlying mechanism involves the inhibition of MMP-9, which plays a crucial role in mediating the infiltration of inflammatory cells, such as myeloperoxidase-positive immune cells, into the muscularis layer of the intestine. nih.govnih.gov By blocking this influx of immune cells, the inhibitor effectively attenuates the local inflammation that contributes to smooth muscle dysfunction and subsequent dysmotility. nih.govnih.gov Zymography analysis has confirmed that the gelatinase activity observed in these infiltrating cells is primarily mediated by MMP-9, further highlighting the importance of its inhibition in mitigating tissue damage and preserving normal gut function in the context of POI. nih.govnih.gov

Assessment in Models of Specific Inflammatory Conditions (e.g., ileus, lung inflammation)

The therapeutic potential of this compound has been evaluated in specific models of inflammatory conditions, including postoperative ileus and lung inflammation, with promising results.

Postoperative Ileus (POI):

In both rat and mouse models of POI, which is triggered by physical manipulation of the bowel during surgery, there is a notable increase in MMP-9 expression within the intestinal muscularis. nih.govnih.gov This upregulation is a key driver of the inflammatory cascade that leads to bowel dysmotility. nih.govnih.gov Studies have shown that the administration of this compound effectively counteracts the development of POI. nih.govnih.gov

The inhibitor works by reducing the infiltration of inflammatory cells into the intestinal muscularis, thereby preventing the loss of smooth muscle contractility. nih.gov This was evidenced by a significant decrease in the number of myeloperoxidase-positive leukocytes in the small bowel and colonic muscularis of treated animals. nih.gov The protective effects of the inhibitor are further supported by observations in MMP-9 knockout mice, which are naturally protected from the inflammation and dysmotility associated with POI. nih.govnih.gov

Lung Inflammation:

In the context of lung inflammation, MMP-2 and MMP-9 are known to be involved in tissue remodeling and the migration of inflammatory cells. scielo.bratsjournals.org Models of acute lung injury, often induced by agents like lipopolysaccharide (LPS), have demonstrated a significant increase in the levels of both MMP-2 and MMP-9 in the lungs. scielo.br This increase is associated with the influx of inflammatory cells, primarily neutrophils, into the airways. scielo.br

While direct studies using this compound in these specific models are not as extensively detailed as in POI, the known mechanisms of MMP-2 and MMP-9 in lung inflammation suggest a strong therapeutic rationale for its use. ersnet.org For instance, broad-spectrum MMP inhibitors have been shown to reduce inflammation and emphysema in models of chronic obstructive pulmonary disease (COPD). ersnet.org Given the specific and potent action of this compound against these key gelatinases, it is hypothesized to be a valuable tool for mitigating the inflammatory processes that drive various lung diseases. ersnet.org

Table 1: Effects of this compound in a Mouse Model of Postoperative Ileus

| Parameter | Control Group | Postoperative Ileus (POI) Group | POI + this compound Group |

|---|---|---|---|

| Intestinal Smooth Muscle Contractility | Normal | Reduced | Preserved |

| Myeloperoxidase-Positive Leukocyte Infiltration | Baseline | Increased | Reduced |

| MMP-9 Expression in Intestinal Muscularis | Low | Increased | - |

Evaluation in Models of Fibrotic Diseases

The role of this compound has been investigated in various models of fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and organ dysfunction.

Impact on Extracellular Matrix Accumulation and Scarring

MMP-2 and MMP-9 are gelatinases that play a complex and often contradictory role in fibrosis. mdpi.comnih.gov On one hand, they can degrade components of the ECM, which could theoretically counteract fibrotic processes. mdpi.com On the other hand, they are also involved in the activation of pro-fibrotic factors and can contribute to the tissue remodeling that leads to scarring. nih.govatsjournals.org

The mechanism behind this effect is thought to involve the modulation of signaling pathways that promote fibrogenesis. In the same study, the inhibitor was found to downregulate the expression of phospho-SMAD2 and phospho-Erk, key signaling molecules in the pro-fibrotic transforming growth factor-beta (TGF-β) pathway. researchgate.net

Assessment in Organ-Specific Fibrosis Models (e.g., liver, lung)

Liver Fibrosis:

In models of liver fibrosis, the expression and activity of MMP-2 and MMP-9 are often dysregulated. nih.govimrpress.com While some studies suggest that a decrease in gelatinase activity, particularly MMP-2, may contribute to the development of liver fibrosis by reducing the capacity for ECM remodeling, others have shown that inhibiting these enzymes can be beneficial. researchgate.netnih.gov

As mentioned previously, in a rat model of cholestatic liver fibrosis, an MMP-2/MMP-9 inhibitor attenuated fibrosis by reducing collagen deposition and downregulating pro-fibrotic signaling pathways. researchgate.net This suggests that the role of these MMPs in liver fibrosis is context-dependent and that their inhibition can be a viable therapeutic strategy in certain situations.

Lung Fibrosis:

The role of MMP-2 and MMP-9 in pulmonary fibrosis is also complex and not fully understood. nih.govatsjournals.org Both enzymes are upregulated in the lungs of patients with idiopathic pulmonary fibrosis (IPF) and in animal models of the disease. nih.gov They are thought to contribute to the pathogenesis of IPF through various mechanisms, including the degradation of the basement membrane, which can promote fibroproliferative responses, and the promotion of abnormal epithelial repair processes. atsjournals.org

However, studies using knockout mice have yielded conflicting results. For instance, one study found that neither single nor combined deletion of MMP-2 and MMP-9 had a significant effect on experimental lung fibrosis in mice. nih.gov Conversely, another study suggested that MMP-2 may have a protective role, as its overexpression was associated with amelioration of lung fibrosis. mdpi.com These discrepancies highlight the need for further research to clarify the precise role of MMP-2 and MMP-9 in lung fibrosis and to determine the potential therapeutic utility of their inhibition.

Table 2: Effects of MMP-2/MMP-9 Inhibitor on Liver Fibrosis in Bile Duct Ligated Rats

| Parameter | Vehicle-Treated Group | MMP-2/MMP-9 Inhibitor-Treated Group |

|---|---|---|

| Sirius-Red-Stained Fibrotic Area | Increased | Significantly Reduced |

| Phospho-SMAD2 Expression | Upregulated | Downregulated |

| Phospho-Erk Expression | Upregulated | Downregulated |

Assessment in Neurological Disease Models (e.g., neuroinflammation, blood-brain barrier integrity)

MMP-2 and MMP-9 are critically involved in the pathology of various neurological diseases, primarily through their roles in neuroinflammation and the breakdown of the blood-brain barrier (BBB). nih.govbauerhartzlab.org The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. mdpi.com

In conditions such as stroke, multiple sclerosis, and epilepsy, the expression and activity of MMP-2 and MMP-9 are upregulated in the brain. nih.govjneurosci.org This leads to the degradation of tight junction proteins, which are essential for maintaining the integrity of the BBB. bauerhartzlab.org The resulting increase in BBB permeability allows for the infiltration of inflammatory cells and other blood-borne molecules into the brain, exacerbating neuroinflammation and contributing to neuronal damage. mdpi.com

Several preclinical studies have demonstrated the potential of MMP-2/MMP-9 inhibition in protecting the BBB and reducing neuroinflammation. For example, in a rat model of seizures, increased levels of MMP-2 and MMP-9 were associated with decreased expression of tight junction proteins and BBB leakage. jneurosci.org The use of an MMP inhibitor was shown to prevent the loss of these tight junction proteins, suggesting that targeting these enzymes could be a viable therapeutic strategy for conditions associated with BBB dysfunction. nih.govbauerhartzlab.org

Furthermore, in models of neuroinflammatory diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, MMP-2 and MMP-9 are crucial for the migration of leukocytes across the BBB. mdpi.com Genetic ablation of both MMP-2 and MMP-9 has been shown to confer resistance to EAE, highlighting the therapeutic potential of inhibiting these enzymes in neuroinflammatory conditions. mdpi.com

Cardiovascular and Renal Disease Models (e.g., vascular remodeling, kidney injury)

The involvement of MMP-2 and MMP-9 in cardiovascular and renal diseases is well-established, with these enzymes playing key roles in processes such as vascular remodeling and kidney injury. oup.comresearchgate.net

Vascular Remodeling:

In the context of cardiovascular disease, MMP-2 and MMP-9 are implicated in the pathological remodeling of blood vessels that occurs in conditions like hypertension and atherosclerosis. researchgate.netahajournals.org They contribute to the degradation of the extracellular matrix in the vessel wall, which can lead to changes in vascular structure and function. researchgate.net

For instance, in a rat model of pregnancy-induced hypertension, increased levels and activities of MMP-2 and MMP-9 were associated with elevated blood pressure and vascular remodeling. oup.com Treatment with a specific MMP-2/MMP-9 inhibitor, SB-3CT, was shown to relieve the high blood pressure and improve the vascular remodeling, suggesting that targeting these enzymes could be a beneficial therapeutic approach for this condition. oup.com

Kidney Injury:

In the kidney, MMP-2 and MMP-9 are involved in the pathogenesis of both acute and chronic kidney diseases. researchgate.netnih.gov In models of acute kidney injury (AKI), the expression of these enzymes is increased, and they are thought to contribute to the initial ischemic damage. karger.com However, their role in the subsequent repair process is more complex, with some studies suggesting that they may also be involved in the regeneration of tubular epithelial cells. karger.com

In chronic kidney disease, the activity of MMP-2 and MMP-9 is often dysregulated, leading to an imbalance in ECM turnover and contributing to the development of renal fibrosis. researchgate.net While the precise role of these enzymes can vary depending on the specific disease context and stage, their involvement in key pathological processes makes them an important area of investigation for the development of new therapies for kidney disease. nih.govkarger.com

Table 3: Effects of MMP-2/MMP-9 Inhibitor SB-3CT in a Rat Model of Pregnancy-Induced Hypertension

| Parameter | Pregnancy-Induced Hypertension (PIH) Model Group | PIH Model + SB-3CT Treatment Group |

|---|---|---|

| Blood Pressure | Increased | Reduced |

| Vascular Remodeling | Present | Improved |

| Serum MMP-2 and MMP-9 Levels | Increased | Reduced |

| MMP-2 and MMP-9 Activity in Aorta | Increased | Reduced |

Histopathological and Molecular Biomarker Analysis in Preclinical Studies

Preclinical evaluations of this compound and similar dual inhibitors have consistently utilized histopathological and molecular biomarker analyses to substantiate therapeutic efficacy at the tissue and cellular levels. These investigations provide tangible evidence of the inhibitor's impact on tissue architecture, cellular processes, and key molecular pathways across various disease models, including oncology, neurology, and vascular disease.

Histopathological Findings

Histopathological analysis in preclinical models has been crucial for visualizing and quantifying the effects of MMP-2/MMP-9 inhibition on disease progression. In oncology studies, a primary outcome measured is the reduction of tumor invasion and metastasis. For instance, treatment with MMP inhibitors has been shown to significantly reduce the number of metastatic lung nodules in murine models of carcinoma. researchgate.net Similarly, in orthotopic models of colorectal carcinoma, MMP-9 inhibition led to decreased tumor growth and a lower incidence of metastases. plos.org The mechanism often involves the degradation of the extracellular matrix (ECM) and basement membranes, which are critical barriers to tumor cell invasion. mdpi.commdpi.com By inhibiting MMP-2 and MMP-9, the structural integrity of these barriers is better maintained. mdpi.com

In models of vascular disease, such as vein graft disease, histopathological examination has revealed that MMP inhibition can profoundly decrease vessel wall thickening. pcronline.com Quantitative analysis of cross-sections from vein grafts in mice treated with an MMP inhibitor showed a significant reduction in intimal hyperplasia compared to controls. pcronline.com Furthermore, studies have documented a decrease in microvessel density within tumors following treatment with MMP inhibitors, indicating an anti-angiogenic effect. researchgate.net Angiogenesis, the formation of new blood vessels, is essential for providing nutrients to growing tumors. mdpi.commdpi.com

Morphological assessments using staining techniques like Hematoxylin and Eosin (H&E) have also revealed cellular changes indicative of apoptosis in tumor tissues following inhibitor treatment. mdpi.com

Table 1: Summary of Histopathological Findings in Preclinical Models

| Disease Model | Tissue/Organ | Histopathological Observation | Outcome of Inhibition | Reference |

|---|---|---|---|---|

| Lewis Lung Carcinoma | Lung | Metastatic Nodules | Inhibition of lung colonization reported | sigmaaldrich.com |

| Colorectal Carcinoma | Primary Tumor, Liver | Tumor Growth, Metastases | Decreased tumor growth and incidence of liver metastases | plos.orgmdpi.com |

| Metastatic Breast Cancer | Tumor, Lung | Metastatic Nodules, Microvessel Density | 7-fold reduction in metastatic lung nodules; 6-fold decrease in microvessel density | researchgate.net |

| Vein Graft Disease | Vein Graft | Intimal Hyperplasia, Vessel Wall Thickening | 35% inhibition of vessel wall thickening | pcronline.com |

Molecular Biomarker Analysis

Molecular biomarker analysis complements histopathological findings by elucidating the underlying mechanisms of action of MMP-2/MMP-9 inhibitors. A consistent finding across multiple studies is the direct modulation of MMP levels and activity in treated tissues. Techniques such as gelatin zymography and Western blotting have confirmed reduced activity and expression of both MMP-2 and MMP-9 in tumor tissues from treated animals. researchgate.netpcronline.com

Beyond the direct targets, studies have examined a broader range of biomarkers. In a rat model of neuropathic pain, oral administration of a dual MMP-2/MMP-9 inhibitor, AQU-118, led to significant changes in the dorsal root ganglion (DRG). mdpi.comresearchgate.net Analysis revealed that while the surgery-induced elevation of MMP-2 mRNA was not significantly altered by the inhibitor, the treatment did lead to a significant reduction in the apoptotic marker caspase-3. researchgate.net The study also noted that the disease model caused a significant elevation in the mRNA expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). mdpi.comresearchgate.net

In cancer models, treatment has been associated with an increase in the expression of Tissue Inhibitors of Metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2, which are the natural endogenous inhibitors of MMPs. mdpi.com Immunohistochemical staining is another common technique used to assess biomarker expression directly within the tissue context. Studies have used this method to confirm reduced MMP-2 and MMP-9 protein expression in the neointima of diseased blood vessels and in skin carcinoma tissues following inhibitor treatment. pcronline.comiiarjournals.org These molecular changes often correlate with improved prognosis and reduced disease severity in preclinical models. mdpi.comaustinpublishinggroup.com

Table 2: Key Molecular Biomarker Changes with MMP-2/MMP-9 Inhibition

| Disease Model | Tissue/Organ | Biomarker | Method of Analysis | Finding | Reference |

|---|---|---|---|---|---|

| Neuropathic Pain (SNL) | Dorsal Root Ganglion | MMP-2, IL-1β, IL-6 mRNA | qRT-PCR | Disease model elevated mRNA levels | mdpi.comresearchgate.net |

| Neuropathic Pain (SNL) | Dorsal Root Ganglion | Caspase-3 | Not Specified | Significantly reduced levels with inhibitor treatment | researchgate.net |

| Metastatic Breast Cancer | Tumor | MMP-2, MMP-9 Activity | Gelatin Zymography | Reduced activity (50% for MMP-2, 43% for MMP-9) | researchgate.net |

| Metastatic Breast Cancer | Tumor | MMP-2, MMP-9 Expression | Western Blot | Reduced expression (30% for MMP-2, 43% for MMP-9) | researchgate.net |

| Colorectal Cancer | Tumor | MMP-2, MMP-9, TIMP-1, TIMP-2 | Not Specified | Reduced protein levels of MMP-2/9; Increased levels of TIMP-1/2 | mdpi.com |

| Vein Graft Disease | Aorta, Vein Graft | MMP-2, MMP-9 Expression | Zymography, Immunohistochemistry | Reduced MMP-2 activity and expression; Reduced MMP-9 staining | pcronline.com |

Structure Activity Relationships Sar and Design Principles for Mmp 2/mmp 9 Inhibitor Ii Analogues

Identification of Key Pharmacophoric Features for Dual MMP-2/MMP-9 Inhibition

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a biological target. For dual inhibitors of MMP-2 and MMP-9, several key pharmacophoric features have been identified. nih.gov These typically include:

A Zinc-Binding Group (ZBG): This is a critical feature that chelates the catalytic zinc ion (Zn²⁺) in the active site of the MMPs, rendering the enzyme inactive. nih.govrsc.org Common ZBGs include hydroxamates, carboxylates, and phosphinates. rsc.orgkuleuven.be The hydroxamate group is often considered one of the most potent ZBGs. rsc.orgkuleuven.be

Hydrogen Bond Donors and Acceptors: These features are crucial for forming hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the inhibitor's binding affinity and stability. nih.govmdpi.com Pharmacophore models have highlighted the importance of specific arrangements of hydrogen bond acceptors (HBA) and donors (HBD). nih.govmdpi.com

Hydrophobic/Aromatic Moieties: The active sites of MMP-2 and MMP-9 contain hydrophobic pockets, particularly the S1' subsite. rsc.orgjmb.or.kr Inhibitors with complementary hydrophobic or aromatic groups can fit into these pockets, forming favorable van der Waals interactions and enhancing binding affinity. nih.govrsc.org The presence of an aromatic ring is a frequently identified pharmacophoric feature. nih.govmdpi.com

A representative pharmacophore model for MMP-9 inhibition might consist of two hydrogen-bond acceptors, one hydrogen-bond donor, one aromatic ring, and two hydrophobic groups. nih.gov The hydrophobic features are particularly important for interacting with the S1' pocket, which is a key determinant of selectivity. nih.gov

Elucidation of Structural Determinants for Potency and Selectivity

The potency and selectivity of MMP-2/MMP-9 inhibitors are determined by specific structural elements that interact with the enzyme's active site and surrounding subsites.

The Zinc-Binding Group (ZBG): The nature of the ZBG significantly influences potency. Hydroxamates are generally the most potent, followed by thiols and then carboxylates. kuleuven.be